2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10FNO3S and its molecular weight is 267.27. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Probes
Fluorophores Development : A study on a series of fluorophores, including derivatives similar to the compound , highlighted their photophysical properties, revealing that these compounds are highly fluorescent in polar solvents. Their fluorescence primarily results from internal charge transfer excited states, with some displaying pH-sensitive fluorescent behavior, indicating potential applications in developing pH-sensitive probes (Zheng, Jin, Sun, & Yan, 2006).
Sensing Applications : Another research introduced fluorophores for sensing magnesium and zinc cations. The high sensitivity to pH and selectivity towards metal cations, attributed to the acidity of the fluorophenol moiety, underscores the applicability of similar compounds in fluorescent probes for sensing metal ions and pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Synthesis and Biological Activity
Antimicrobial Activity : The synthesis of novel Schiff bases, incorporating structures analogous to "2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid," demonstrated antimicrobial activity. This suggests the compound's framework can be instrumental in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Cancer Therapeutic Potential : Research on derivatives related to this compound revealed antiproliferative effects against breast cancer cell lines, indicating its potential as a scaffold for cancer therapeutics. The most active derivatives exhibited significant inhibitory activity, suggesting that modifications to the base structure could enhance therapeutic efficacy (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Photophysical Studies
Organic Fluorophores : Investigations into the fluorescence origins of carbon dots revealed that compounds similar to "this compound" serve as the main ingredients. Such studies are crucial for understanding the fluorescence mechanisms, potentially expanding applications in imaging and sensing (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).
Mechanism of Action
Target of Action
The compound, 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor . The GnRH receptor is the biological target of GnRH, a hormone that plays a crucial role in the regulation of reproduction.
Mode of Action
The compound acts as a selective antagonist of the GnRH receptor . By blocking this receptor, it prevents GnRH-mediated secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and prevents them from signaling the gonads to produce sex hormones including estrogens, progesterone, and androgens .
Pharmacokinetics
Similar compounds like linzagolix have an elimination half-life of approximately 15 hours with repeated administration .
Result of Action
The primary result of the compound’s action is the suppression of sex hormone levels. In clinical studies, similar compounds like Linzagolix fully suppressed estradiol levels (median <20 pg/mL) in women at a dosage of 200 mg/day, whereas partial suppression of estradiol levels (median 20–60 pg/mL) occurred at a dosage 100 mg/day . Progesterone levels were also variably suppressed with these dosages .
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQHMKSZOAEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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